molecular formula C6H7N3O2 B1489706 Picolinamidoxime, 1-oxide CAS No. 65370-37-8

Picolinamidoxime, 1-oxide

Cat. No. B1489706
CAS RN: 65370-37-8
M. Wt: 153.14 g/mol
InChI Key: ZTRUGGRWJFSFFF-UHFFFAOYSA-N
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Description

Picolinamidoxime, 1-oxide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol1. The IUPAC name for this compound is N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide1.



Synthesis Analysis

The synthesis of Picolinamidoxime, 1-oxide is not explicitly mentioned in the search results. However, it’s worth noting that amidoximes and oximes can be synthesized through various methods, including the oxidation of tertiary amines2. More specific details about the synthesis of Picolinamidoxime, 1-oxide may be found in specialized chemical literature or databases.



Molecular Structure Analysis

The InChI key for Picolinamidoxime, 1-oxide is provided as InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-41. However, the specific structural analysis of Picolinamidoxime, 1-oxide is not available in the search results. For a detailed molecular structure analysis, advanced computational studies or experimental techniques such as X-ray crystallography might be required.



Chemical Reactions Analysis

The specific chemical reactions involving Picolinamidoxime, 1-oxide are not available in the search results. However, amine oxides, which Picolinamidoxime, 1-oxide could be classified as, are known to participate in a variety of chemical reactions3. Further research in specialized chemical literature or databases may provide more specific information.



Physical And Chemical Properties Analysis

The physical and chemical properties of Picolinamidoxime, 1-oxide are not explicitly mentioned in the search results. For a comprehensive analysis of these properties, experimental measurements or computational predictions might be required.


Safety And Hazards

The safety data sheet (SDS) for Picolinamidoxime, 1-oxide was not found in the search results. An SDS would typically provide information on the potential hazards of a chemical, as well as instructions for safe handling, storage, and disposal.


Future Directions

The future directions for research or applications involving Picolinamidoxime, 1-oxide are not specified in the search results. The future directions would depend on the specific context in which this compound is used, such as in a biological, chemical, or industrial process.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed or specific information, further research in specialized chemical literature or databases may be necessary.


properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUGGRWJFSFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=NO)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinamidoxime, 1-oxide

CAS RN

65370-37-8
Record name Picolinamidoxime, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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